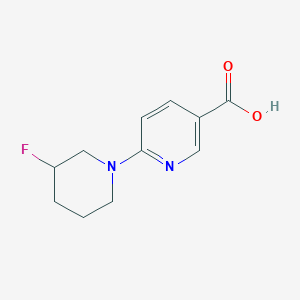

6-(3-Fluoropiperidin-1-yl)nicotinic acid

Descripción general

Descripción

6-(3-Fluoropiperidin-1-yl)nicotinic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom attached to a piperidine ring, and a nicotinic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluoropiperidin-1-yl)nicotinic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the piperidine ring. The reaction conditions often require the use of strong bases and appropriate solvents to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 6-(3-Fluoropiperidin-1-yl)nicotinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Development

6-(3-Fluoropiperidin-1-yl)nicotinic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in targeting different biological pathways, particularly in the treatment of neurological disorders and cancer.

- Case Study: Cancer Treatment

A derivative synthesized from this compound has been investigated for its efficacy against pancreatic cancer. The compound was evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells, demonstrating significant potential as an active pharmaceutical ingredient (API) .

1.2 Neuropharmacology

The compound is being explored for its effects on the central nervous system, particularly regarding its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that modifications to the piperidine ring can enhance selectivity and potency toward specific receptor subtypes.

- Case Study: Alzheimer's Disease

A study highlighted the potential of this compound derivatives in improving cognitive function in models of Alzheimer's disease. These derivatives showed increased binding affinity to nAChRs, suggesting their role as cognitive enhancers .

Imaging and Diagnostic Applications

2.1 Positron Emission Tomography (PET)

One of the notable applications of this compound is its use as a molecular scaffold for developing radiolabeled tracers for PET imaging. These tracers are crucial for visualizing metabolic processes and diagnosing diseases.

| Tracer | Target | Application |

|---|---|---|

| [^18F] labeled derivatives | nAChRs | Imaging neurodegenerative diseases |

| [^11C] labeled derivatives | Tumor markers | Monitoring tumor metabolism |

Agricultural Applications

3.1 Herbicide Development

Research has indicated that compounds related to this compound may possess herbicidal properties. The structural characteristics allow for the design of selective herbicides that target specific plant pathways without affecting crops.

- Case Study: Herbicide Efficacy

A series of experiments demonstrated that certain derivatives exhibited potent herbicidal activity against common agricultural weeds while showing low toxicity to crops, thereby enhancing sustainable agricultural practices .

Safety and Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. Studies have shown that, at therapeutic doses, it has manageable side effects; however, higher doses can lead to hepatotoxicity and other adverse reactions.

| Toxicity Type | Observation |

|---|---|

| Hepatotoxicity | Elevated liver enzymes at high doses |

| Allergic reactions | Skin rashes and itching reported |

Mecanismo De Acción

The mechanism by which 6-(3-Fluoropiperidin-1-yl)nicotinic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets.

Comparación Con Compuestos Similares

6-(3-Fluoropiperidin-1-yl)nicotinic acid is structurally similar to other fluorinated piperidine derivatives.

6-(3-Fluoropiperidin-1-yl)pyridine-3-sulfonamide: This compound shares the fluorinated piperidine ring but has a different functional group.

3-(4-Fluoropiperidin-3-yl)-2-phenylindole: Another fluorinated piperidine derivative with a distinct aromatic system.

Uniqueness: What sets this compound apart from its similar compounds is its specific combination of the fluorinated piperidine ring and the nicotinic acid moiety

Actividad Biológica

6-(3-Fluoropiperidin-1-yl)nicotinic acid is a novel compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring and a fluorine atom at the 3-position of the piperidine moiety, attached to a nicotinic acid structure. This unique configuration suggests potential interactions with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs).

The biological activity of this compound can be attributed to several mechanisms:

- Nicotinic Acetylcholine Receptor Modulation : The compound may act as a modulator of nAChRs, which are involved in neurotransmission and have roles in cognitive functions and neuroprotection.

- G Protein-Coupled Receptor Activation : Similar to nicotinic acid, it may activate G-protein coupled receptors (GPCRs), influencing pathways related to inflammation and metabolism.

- TRPV1 Activation : Research indicates that compounds similar to nicotinic acid can activate the TRPV1 receptor, which plays a role in pain perception and thermoregulation .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:

Antihyperlipidemic Effects

Like nicotinic acid, this compound may exert antihyperlipidemic effects by:

- Inhibiting free fatty acid mobilization.

- Reducing hepatic triglyceride synthesis.

- Increasing high-density lipoprotein (HDL) levels .

Neuroprotective Effects

Studies suggest that compounds with similar structures can promote neuronal survival and protect against oxidative stress. This is achieved through:

Case Studies

Several case studies have investigated the effects of related compounds on biological systems:

- Nicotinic Acid and TRPV1 Activation : A study demonstrated that nicotinic acid activates TRPV1 receptors in a dose-dependent manner, suggesting that similar fluorinated derivatives might have comparable effects on pain modulation .

- Nicotinic Acid in Lipid Metabolism : Research has shown that nicotinic acid significantly impacts lipid metabolism by altering gene expression related to lipid synthesis and transport. This could imply that this compound might share similar metabolic regulatory functions .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

6-(3-fluoropiperidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-9-2-1-5-14(7-9)10-4-3-8(6-13-10)11(15)16/h3-4,6,9H,1-2,5,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSJTHDTCYWFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.